molecular formula C26H21N3O4 B11378175 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide

Cat. No.: B11378175
M. Wt: 439.5 g/mol
InChI Key: DIOBKZUNJMDUGT-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by reacting catechol with ethylene glycol in the presence of an acid catalyst.

    Formation of the Pyridazine Ring: The pyridazine ring is formed by the reaction of hydrazine with a diketone, such as benzil.

    Coupling of Benzodioxin and Pyridazine Rings: The benzodioxin and pyridazine rings are coupled through a condensation reaction, often using a carboxylic acid derivative as a linker.

    Introduction of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can include inhibition of bacterial growth by targeting folate synthesis enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide is unique due to its combination of a benzodioxin ring and a pyridazine ring, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C26H21N3O4

Molecular Weight

439.5 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-oxo-5,6-diphenylpyridazine-4-carboxamide

InChI

InChI=1S/C26H21N3O4/c1-29-26(31)23(25(30)27-19-12-13-20-21(16-19)33-15-14-32-20)22(17-8-4-2-5-9-17)24(28-29)18-10-6-3-7-11-18/h2-13,16H,14-15H2,1H3,(H,27,30)

InChI Key

DIOBKZUNJMDUGT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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